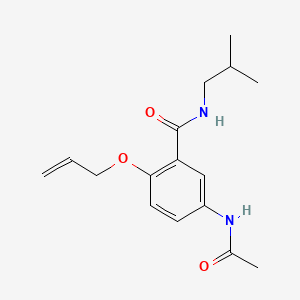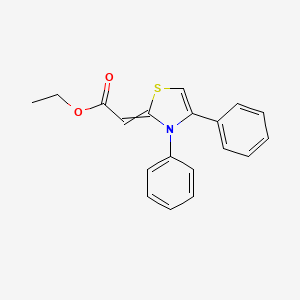
Platinum--thorium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum–thorium (1/1) is an intermetallic compound composed of platinum and thorium in a 1:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science and nuclear technology. The combination of platinum, a noble metal, and thorium, a radioactive actinide, results in a compound with intriguing chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum–thorium (1/1) typically involves high-temperature metallurgical processes. One common method is the direct combination of elemental platinum and thorium. The elements are heated together in a controlled environment to form the intermetallic compound. The reaction conditions often require temperatures above 1500°C to ensure complete reaction and formation of the desired phase .
Industrial Production Methods
Industrial production of platinum–thorium (1/1) may involve similar high-temperature processes but on a larger scale. The use of advanced metallurgical techniques, such as arc melting or induction melting, can facilitate the production of this compound in significant quantities. These methods ensure uniformity and purity of the final product, which is crucial for its applications.
化学反応の分析
Types of Reactions
Platinum–thorium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both platinum and thorium, each contributing to different reaction pathways.
Common Reagents and Conditions
Oxidation: Platinum–thorium (1/1) can be oxidized in the presence of oxygen at elevated temperatures. The oxidation process may lead to the formation of oxides of both platinum and thorium.
Reduction: Reduction reactions involving platinum–thorium (1/1) can be carried out using hydrogen gas or other reducing agents. These reactions typically occur at high temperatures and result in the formation of metallic platinum and thorium.
Substitution: Substitution reactions may involve the replacement of thorium atoms with other metal atoms, leading to the formation of new intermetallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce thorium dioxide and platinum oxide, while reduction may yield metallic platinum and thorium .
科学的研究の応用
Platinum–thorium (1/1) has several scientific research applications due to its unique properties:
Materials Science: The compound’s high melting point and stability make it suitable for use in high-temperature applications, such as in the aerospace industry and advanced manufacturing processes.
Nuclear Technology: Thorium’s radioactive properties and platinum’s catalytic abilities make this compound of interest in nuclear fuel research and development.
Catalysis: Platinum is well-known for its catalytic properties, and when combined with thorium, it may exhibit enhanced catalytic activity.
作用機序
The mechanism by which platinum–thorium (1/1) exerts its effects is primarily related to the individual properties of platinum and thorium. Platinum’s catalytic activity is due to its ability to facilitate chemical reactions by providing a surface for reactants to interact. Thorium’s radioactive properties contribute to its potential use in nuclear applications, where it can undergo fission reactions to release energy .
類似化合物との比較
Similar Compounds
Platinum–uranium (1/1): Similar to platinum–thorium (1/1), this compound combines a noble metal with a radioactive actinide. uranium’s properties differ from those of thorium, leading to variations in reactivity and applications.
Platinum–palladium (1/1): This compound combines two noble metals, resulting in different catalytic and physical properties compared to platinum–thorium (1/1).
Uniqueness
Platinum–thorium (1/1) is unique due to the combination of platinum’s catalytic properties and thorium’s radioactive characteristics.
特性
CAS番号 |
12038-30-1 |
|---|---|
分子式 |
PtTh |
分子量 |
427.12 g/mol |
IUPAC名 |
platinum;thorium |
InChI |
InChI=1S/Pt.Th |
InChIキー |
UVCYWWSWWLHEHP-UHFFFAOYSA-N |
正規SMILES |
[Pt].[Th] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


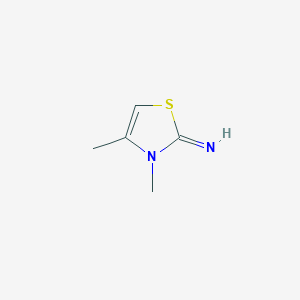
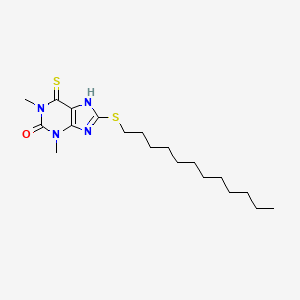
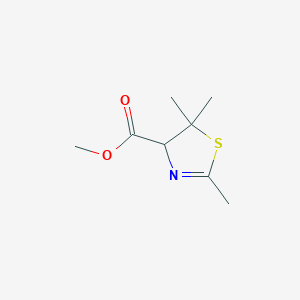
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
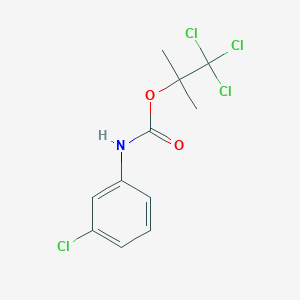
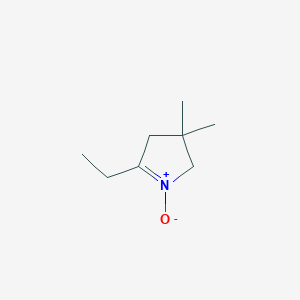


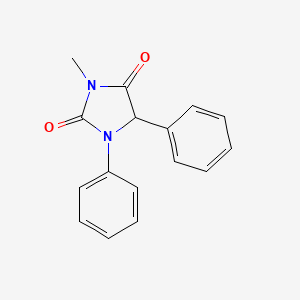
![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
